molecular formula C12H14N2 B11905392 6-Isopropylquinolin-3-amine

6-Isopropylquinolin-3-amine

Cat. No.: B11905392
M. Wt: 186.25 g/mol
InChI Key: MWDVANMNBRFDMP-UHFFFAOYSA-N
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Description

6-Isopropylquinolin-3-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound this compound features an isopropyl group at the 6th position and an amine group at the 3rd position of the quinoline ring, making it a unique and valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropylquinolin-3-amine can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically involves the condensation of 2-aminobenzophenone with an aldehyde or ketone under acidic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are gaining popularity due to their environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 6-Isopropylquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

6-Isopropylquinolin-3-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Isopropylquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can act as a receptor antagonist by blocking the binding of natural ligands, leading to altered cellular signaling pathways .

Comparison with Similar Compounds

    Quinoline: The parent compound with a similar structure but without the isopropyl and amine groups.

    6-Nitroquinolin-3-amine: A derivative with a nitro group at the 6th position.

    6-Methylquinolin-3-amine: A derivative with a methyl group at the 6th position.

Uniqueness: 6-Isopropylquinolin-3-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

6-propan-2-ylquinolin-3-amine

InChI

InChI=1S/C12H14N2/c1-8(2)9-3-4-12-10(5-9)6-11(13)7-14-12/h3-8H,13H2,1-2H3

InChI Key

MWDVANMNBRFDMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=CC(=CN=C2C=C1)N

Origin of Product

United States

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